N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide
Overview
Description
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide is an organic compound characterized by the presence of chloro, iodo, and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-iodoaniline and 2,4-dichlorophenoxypropanoic acid.
Amidation Reaction: The 2-chloro-4-iodoaniline is reacted with 2,4-dichlorophenoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or iodo groups.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide
- N-(4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide
- N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)propanamide
Uniqueness
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide is unique due to the presence of both chloro and iodo substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with desired properties.
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3INO2/c1-8(22-14-5-2-9(16)6-12(14)18)15(21)20-13-4-3-10(19)7-11(13)17/h2-8H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVSLTMXBNJQNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)I)Cl)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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